Dnp-peg4-dbco
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Overview
Description
Dnp-peg4-dbco is a compound that serves as a polyethylene glycol (PEG) linker containing a dinitrophenyl (DNP) moiety and a dibenzocyclooctyne (DBCO) moiety. The DNP moiety is involved in biological applications such as participating in ion transport across membranes, while the DBCO moiety is commonly used for copper-free click chemistry reactions due to its strain-promoted high energy. The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-peg4-dbco typically involves the conjugation of a DNP moiety to a PEG linker, followed by the attachment of a DBCO moiety. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions. The specific steps and reagents used can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to monitor the consistency of the product. The compound is typically produced in bulk and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Dnp-peg4-dbco undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The DBCO moiety undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups
Substitution Reactions: The DNP moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Click Chemistry: Common reagents include azide-containing molecules, and the reactions are typically carried out under mild conditions without the need for copper catalysts
Substitution Reactions: Reagents such as nucleophiles and bases are used to facilitate substitution reactions involving the DNP moiety.
Major Products
The major products formed from these reactions include conjugates of this compound with various biomolecules or other chemical entities, depending on the specific application .
Scientific Research Applications
Dnp-peg4-dbco has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions
Biology: Employed in the labeling and tracking of biomolecules, as well as in the study of ion transport mechanisms
Medicine: Utilized in the development of targeted drug delivery systems and in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation
Industry: Applied in the production of advanced materials and in various biotechnological processes
Mechanism of Action
The mechanism of action of Dnp-peg4-dbco involves its ability to participate in click chemistry reactions, particularly SPAAC, due to the high strain energy of the DBCO moiety. This allows for the efficient and selective conjugation of the compound to azide-containing molecules. The DNP moiety can also interact with biological membranes, facilitating ion transport .
Comparison with Similar Compounds
Similar Compounds
Dnp-peg4-azide: Contains an azide moiety instead of a DBCO moiety, used in copper-catalyzed click chemistry reactions.
Dnp-peg4-amine: Contains an amine moiety, used in amide bond formation reactions.
Dnp-peg4-biotin: Contains a biotin moiety, used in biotin-streptavidin binding assays.
Uniqueness
Dnp-peg4-dbco is unique due to its ability to undergo copper-free click chemistry reactions, making it suitable for applications where copper ions could be detrimental. Additionally, the combination of the DNP and DBCO moieties provides versatility in both biological and chemical applications .
Biological Activity
DNP-PEG4-DBCO (Dinitrophenyl Polyethylene Glycol 4-Dibenzocyclooctyne) is a versatile compound primarily utilized in bioconjugation and drug delivery systems. Its unique structure, featuring a PEG linker and a DBCO moiety, enables efficient coupling with various biomolecules through click chemistry. This article delves into the biological activity of this compound, highlighting its applications in targeted therapies, particularly in the context of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).
This compound functions as a linker in the synthesis of ADCs and PROTACs. The DBCO group allows for copper-free click chemistry reactions with azide-functionalized molecules, facilitating the conjugation of therapeutic agents to antibodies or other biomolecules. This method enhances the specificity and efficacy of drug delivery systems.
Applications in Targeted Therapy
- Antibody-Drug Conjugates (ADCs) :
-
PROTACs :
- As a PROTAC linker, this compound facilitates the targeted degradation of specific proteins within cells. This approach has shown promise in treating various cancers by selectively eliminating oncogenic proteins.
- Research indicates that PROTACs utilizing this compound exhibit enhanced cellular uptake and degradation efficiency, leading to significant anti-tumor effects .
Case Study 1: Antibody Conjugation Efficiency
In a comparative study on the conjugation efficiency of antibodies using different linkers, this compound was found to significantly enhance the yield of conjugated products. The study utilized various molar ratios and reaction conditions, demonstrating that optimal conditions for this compound resulted in higher antibody specificity and functionality .
Case Study 2: In Vivo Efficacy
An investigation into the in vivo efficacy of ADCs formed with this compound showed promising results in tumor-bearing mouse models. Tumor volume was significantly reduced following treatment with the conjugated antibodies, indicating effective targeting and cytotoxicity against tumor cells .
Data Summary
The following table summarizes key findings from studies involving this compound:
Properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39N5O10/c41-34(37-15-13-35(42)38-26-29-7-2-1-5-27(29)9-10-28-6-3-4-8-32(28)38)14-17-47-19-21-49-23-24-50-22-20-48-18-16-36-31-12-11-30(39(43)44)25-33(31)40(45)46/h1-8,11-12,25,36H,13-24,26H2,(H,37,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBKLLLFFHAWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39N5O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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